molecular formula C19H24N2O5S B5047169 N~2~-(4-ethoxyphenyl)-N-(2-methoxy-5-methylphenyl)-N~2~-(methylsulfonyl)glycinamide

N~2~-(4-ethoxyphenyl)-N-(2-methoxy-5-methylphenyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No.: B5047169
M. Wt: 392.5 g/mol
InChI Key: BNRFFYLFEGODQX-UHFFFAOYSA-N
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Description

N~2~-(4-ethoxyphenyl)-N-(2-methoxy-5-methylphenyl)-N~2~-(methylsulfonyl)glycinamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes ethoxy, methoxy, methyl, and methylsulfonyl groups attached to a glycinamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N2-(4-ethoxyphenyl)-N-(2-methoxy-5-methylphenyl)-N~2~-(methylsulfonyl)glycinamide typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of amide bonds. Common reagents used in the synthesis include 2-methoxyphenyl isocyanate, which is known for its chemoselective properties .

Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions: N~2~-(4-ethoxyphenyl)-N-(2-methoxy-5-methylphenyl)-N~2

Properties

IUPAC Name

2-(4-ethoxy-N-methylsulfonylanilino)-N-(2-methoxy-5-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O5S/c1-5-26-16-9-7-15(8-10-16)21(27(4,23)24)13-19(22)20-17-12-14(2)6-11-18(17)25-3/h6-12H,5,13H2,1-4H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNRFFYLFEGODQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N(CC(=O)NC2=C(C=CC(=C2)C)OC)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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